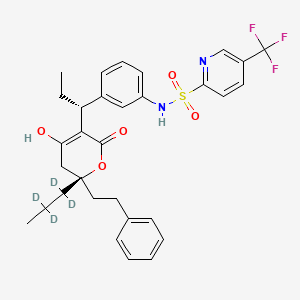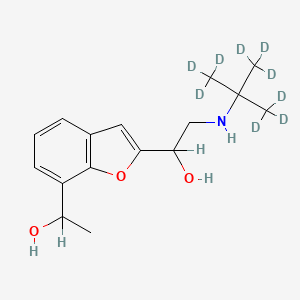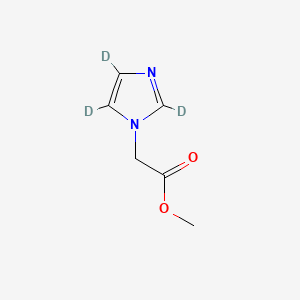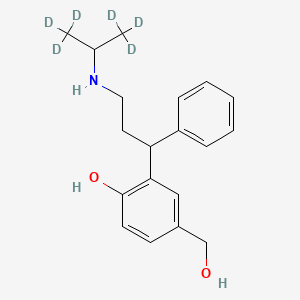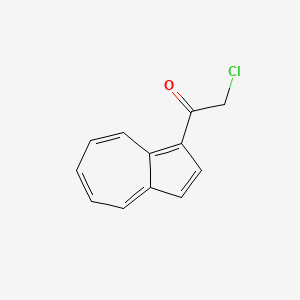
1-chloroacetyl-azulene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloroacetyl-azulene is a derivative of azulene, an aromatic hydrocarbon known for its unique chemical structure and vibrant blue color Azulene itself is composed of fused cyclopentadiene and cycloheptatriene rings, which contribute to its distinct properties
准备方法
The synthesis of 1-chloroacetyl-azulene typically involves the introduction of a chloroacetyl group to the azulene core. One common method is the reaction of azulene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
Azulene+ClCOCH2Cl→this compound
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1-Chloroacetyl-azulene undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters, respectively.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Cyclization Reactions: Under certain conditions, this compound can undergo intramolecular cyclization to form more complex ring systems.
Common reagents used in these reactions include sodium borohydride for reductions, potassium permanganate for oxidations, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Chloroacetyl-azulene has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound’s unique electronic properties make it useful in the development of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells.
Biological Studies: Researchers use this compound to study enzyme interactions and as a probe for investigating biological pathways.
作用机制
The mechanism of action of 1-chloroacetyl-azulene depends on its specific application. In medicinal chemistry, it may interact with biological targets through covalent bonding or non-covalent interactions, affecting enzyme activity or receptor binding. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, thereby modulating their function.
相似化合物的比较
1-Chloroacetyl-azulene can be compared with other azulene derivatives, such as guaiazulene and chamazulene. These compounds share the azulene core but differ in their substituents, leading to variations in their chemical reactivity and applications. For example:
Guaiazulene: Known for its anti-inflammatory properties and use in cosmetics.
Chamazulene: Found in chamomile oil, with applications in traditional medicine.
The unique chloroacetyl group in this compound distinguishes it from these derivatives, providing distinct reactivity and potential for diverse applications.
属性
CAS 编号 |
100124-66-1 |
|---|---|
分子式 |
C12H9ClO |
分子量 |
204.653 |
IUPAC 名称 |
1-azulen-1-yl-2-chloroethanone |
InChI |
InChI=1S/C12H9ClO/c13-8-12(14)11-7-6-9-4-2-1-3-5-10(9)11/h1-7H,8H2 |
InChI 键 |
HHVRZMRINFOOPK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=CC(=C2C=C1)C(=O)CCl |
同义词 |
Ethanone, 1-(1-azulenyl)-2-chloro- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


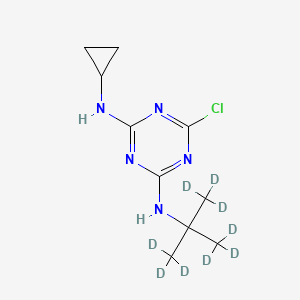

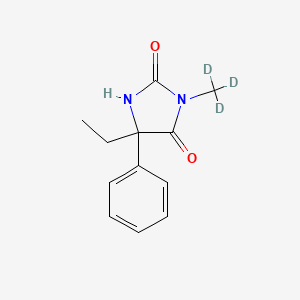
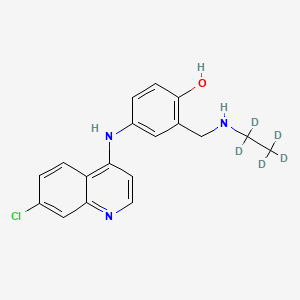
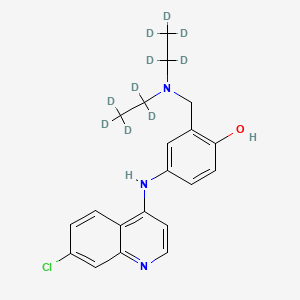
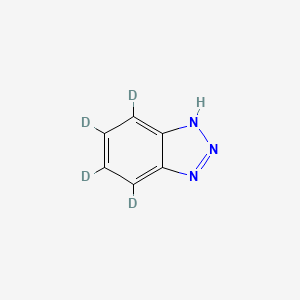
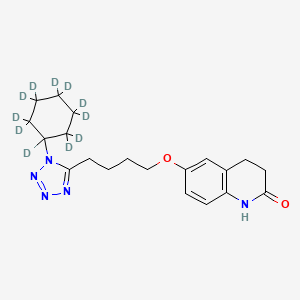
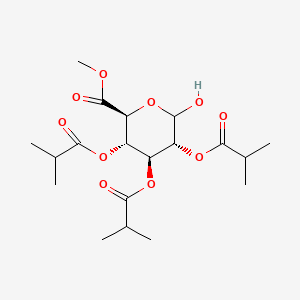
![3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate](/img/structure/B563051.png)
